molecular formula C8H10N2O3 B2879391 2,3-二氢吡唑并[5,1-b][1,3]恶唑-6-甲酸乙酯 CAS No. 623565-48-0

2,3-二氢吡唑并[5,1-b][1,3]恶唑-6-甲酸乙酯

货号: B2879391
CAS 编号: 623565-48-0
分子量: 182.179
InChI 键: FZWVFMXBFCGKDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2,3-Dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate is used as a β-lactamase inhibitor for use against bacterial infections or diseases . It is also used as a pharmaceutical and organic intermediate .

科学研究应用

杂环化合物的合成

  • 该化合物已被用于合成 1H-吡唑并[3,2-c]-s-三唑和衍生的偶氮甲碱染料,展示了其在生产具有染料化学和材料科学潜在应用的复杂分子中的作用 (J. Bailey,1977)

缓蚀剂的开发

  • 它一直是吡喃吡唑衍生物合成的组成部分,显示出作为低碳钢的缓蚀剂的显着效率,这对于工业应用和材料保护至关重要 (P. Dohare 等,2017)

生物活性分子的创建

  • 该化合物有助于创造对各种微生物具有杀生物性质的分子,表明其在开发新的抗菌剂方面的潜力 (M. Youssef 等,2011)

促进有机合成

  • 2,3-二氢吡唑并[5,1-b][1,3]恶唑-6-甲酸乙酯已用于从异恶唑-5(2H)-酮合成手性 2-氨基烷基恶唑-4-甲酸酯,展示了其在促进复杂有机合成和手性分子开发中的多功能性 (M. Cox 等,2003)

抗癌和抗炎药

  • 研究集中于使用 2,3-二氢吡唑并[5,1-b][1,3]恶唑-6-甲酸乙酯作为前体合成新型吡唑并嘧啶衍生物,旨在开发抗癌和抗 5-脂氧合酶剂,强调了其在药物化学中的潜力 (A. Rahmouni 等,2016)

晶体结构分析

  • 该化合物的晶体结构已经过分析,提供了对其分子几何和相互作用的见解,这对于理解其化学行为和设计相关分子至关重要 (B. Kumar 等,2018)

属性

IUPAC Name

ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVFMXBFCGKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCOC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the stirred suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.34 g, 0.66 mol) and 36.62 g of potassium carbonate in 500 ml of acetonitrile was added 13.68 g of 1,2-dibromoethane, and refluxed for 16 hours. The reaction mixture was allowed to cool to room temperature, then filtered, the solid was washed with acetonitrile. The filtrate was concentrated to an oil. The residue was dissolved in ethyl acetate and extracted with water. The organic phase was dried over MgSO4 and evaporated to dryness. 5.80 g of the desired product was obtained (48%).
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
36.62 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the stirred suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.34 g, 0.66 mol) and 36.62 g of potassium carbonate in 500 ml of acetonitrile was added 13.68 g of 1,2-dibromoethane, and refluxed for 16 hours. The reaction mixture was allowed to cool to room temperature, then filtered, the solid was washed with acetonitrile. The filtrate was concentrated to an oil. The residue was dissolved in ethyl acetate and extracted with water. The organic phase was dried over MgSO4 and evaporated to dryness. 5.80 g of the desired product was obtained (48%).
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
36.62 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。